molecular formula C13H15F3N4O2 B2767228 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2379997-41-6

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2767228
CAS No.: 2379997-41-6
M. Wt: 316.284
InChI Key: NGYOCTUHSUBUKW-UHFFFAOYSA-N
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Description

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with a suitable pyrrolidine derivative under controlled conditions. The oxazolidinone ring is then introduced through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the oxazolidinone ring is particularly interesting due to its known antibacterial properties .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one stands out due to its unique combination of a pyrimidine ring, a pyrrolidine ring, and an oxazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-8-17-10(13(14,15)16)6-11(18-8)19-3-2-9(7-19)20-4-5-22-12(20)21/h6,9H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYOCTUHSUBUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)N3CCOC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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